Regioisomeric Cross-Coupling Reactivity
The target compound (7-bromo isomer) is a distinct chemical entity from its 6-bromo regioisomer (CAS 746668-59-7) . The substitution pattern directly influences the electron density distribution across the triazolopyridine ring, which in turn dictates the regioselectivity and efficiency of downstream cross-coupling reactions. While both isomers share the same molecular formula (C₇H₆BrN₃) and molecular weight (212.05 g/mol), their different bromine positions mean they lead to different functionalized products after a Suzuki or Buchwald-Hartwig reaction. This difference is critical for structure-activity relationship (SAR) studies, as a library built from the 7-bromo isomer will explore a different chemical space than one built from the 6-bromo isomer .
| Evidence Dimension | Regioisomeric Identity |
|---|---|
| Target Compound Data | 7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 1159812-31-3) |
| Comparator Or Baseline | 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 746668-59-7) |
| Quantified Difference | N/A (Qualitative difference in substitution pattern) |
| Conditions | Chemical identity comparison |
Why This Matters
Procuring the correct 7-bromo regioisomer is essential for synthesizing the intended final compound; substitution with the 6-bromo isomer will lead to a different, incorrect product.
